

An In-Depth Technical Guide to Allyl Isonicotinate for Advanced Research

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Allyl isonicotinate**

Cat. No.: **B1581347**

[Get Quote](#)

Executive Summary: **Allyl isonicotinate** is a pyridine-based organic compound featuring an ester linkage between isonicotinic acid and allyl alcohol. With a molecular formula of $C_9H_9NO_2$ and a molecular weight of approximately 163.17 g/mol, this molecule serves as a versatile building block in organic synthesis.^[1] Its structure incorporates two key functional motifs: the pyridine ring, a common scaffold in pharmacologically active compounds, and the allyl group, a reactive handle for diverse chemical transformations. This guide provides a comprehensive overview of its core properties, a detailed protocol for its laboratory-scale synthesis and characterization, and an exploration of its potential applications in medicinal chemistry and drug development, grounded in the established reactivity of its constituent parts.

Core Molecular Profile and Physicochemical Properties

Allyl isonicotinate, also known by its systematic IUPAC name prop-2-enyl pyridine-4-carboxylate, is a distinct chemical entity with specific properties that are critical for its application in a research setting.^[1] Its identity is unambiguously established by its Chemical Abstracts Service (CAS) number, 25635-24-9.^[2]

Chemical Structure

The molecule consists of a pyridine ring substituted at the 4-position with an allyl ester group.

Caption: 2D Structure of **Allyl Isonicotinate**.

Quantitative Data Summary

The fundamental properties of **allyl isonicotinate** are summarized below for quick reference. This data is essential for experimental planning, including molar calculations, solvent selection, and analytical method development.

Property	Value	Source(s)
Molecular Formula	C ₉ H ₉ NO ₂	[1] [2]
Molecular Weight	163.17 g/mol	[1]
IUPAC Name	prop-2-enyl pyridine-4-carboxylate	[1]
CAS Number	25635-24-9	[1] [2]
Common Synonyms	Allyl 4-pyridinecarboxylate, Isonicotinic acid allyl ester	[2]
Physical Appearance	Colorless to light yellow or light orange clear liquid	[3]
Purity (Typical)	>98.0% (by Gas Chromatography)	

Synthesis and Purification Protocol

While numerous vendors supply **allyl isonicotinate**, understanding its synthesis is crucial for researchers who may need to produce derivatives or scale up production. The most direct and common laboratory method is the Fischer esterification of isonicotinic acid with allyl alcohol, catalyzed by a strong acid.

Principle of Synthesis: Acid-Catalyzed Esterification

The synthesis relies on the reaction of a carboxylic acid (isonicotinic acid) with an alcohol (allyl alcohol) in the presence of an acid catalyst, typically sulfuric acid (H₂SO₄). The catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. This is a reversible

equilibrium-driven process. To drive the reaction toward the product (the ester), excess alcohol is often used, and the water generated as a byproduct is removed.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol describes a self-validating system where the success of each step (reaction, workup, purification) can be monitored by techniques like Thin-Layer Chromatography (TLC).

Materials:

- Isonicotinic acid
- Allyl alcohol (excess)
- Concentrated Sulfuric Acid (H_2SO_4)
- Dichloromethane (DCM)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Hexanes and Ethyl Acetate (for chromatography)

Procedure:

- Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add isonicotinic acid (1.0 eq) and allyl alcohol (5.0 eq).
- Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (0.1 eq) to the stirring mixture. The addition is exothermic.
- Reaction: Heat the mixture to reflux (approximately 97°C, the boiling point of allyl alcohol) and maintain for 4-6 hours. Monitor the reaction progress by TLC, observing the consumption of the isonicotinic acid starting material.

- Quenching and Workup: After cooling to room temperature, dilute the reaction mixture with dichloromethane. Carefully transfer the mixture to a separatory funnel and wash sequentially with water, saturated NaHCO_3 solution (to neutralize the acid catalyst; caution: CO_2 evolution), and finally with brine.
- Drying and Concentration: Dry the separated organic layer over anhydrous MgSO_4 , filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: The resulting crude oil is purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield pure **allyl isonicotinate**.

Synthesis and Purification Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and purification of **allyl isonicotinate**.

Analytical Characterization

Rigorous analytical validation is necessary to confirm the identity, purity, and structure of the synthesized compound.

Protocol: Purity Assessment by Gas Chromatography (GC)

- Objective: To determine the percentage purity of the final product.
- Column: A standard non-polar column (e.g., DB-5 or equivalent).
- Injector Temperature: 250°C.
- Detector (FID) Temperature: 280°C.
- Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 250°C at a rate of 15°C/min.
- Analysis: A pure sample should exhibit a single major peak. Purity is calculated based on the area-under-the-curve percentage. This method is consistent with the quality control standards used by commercial suppliers.

Protocol: Structural Confirmation

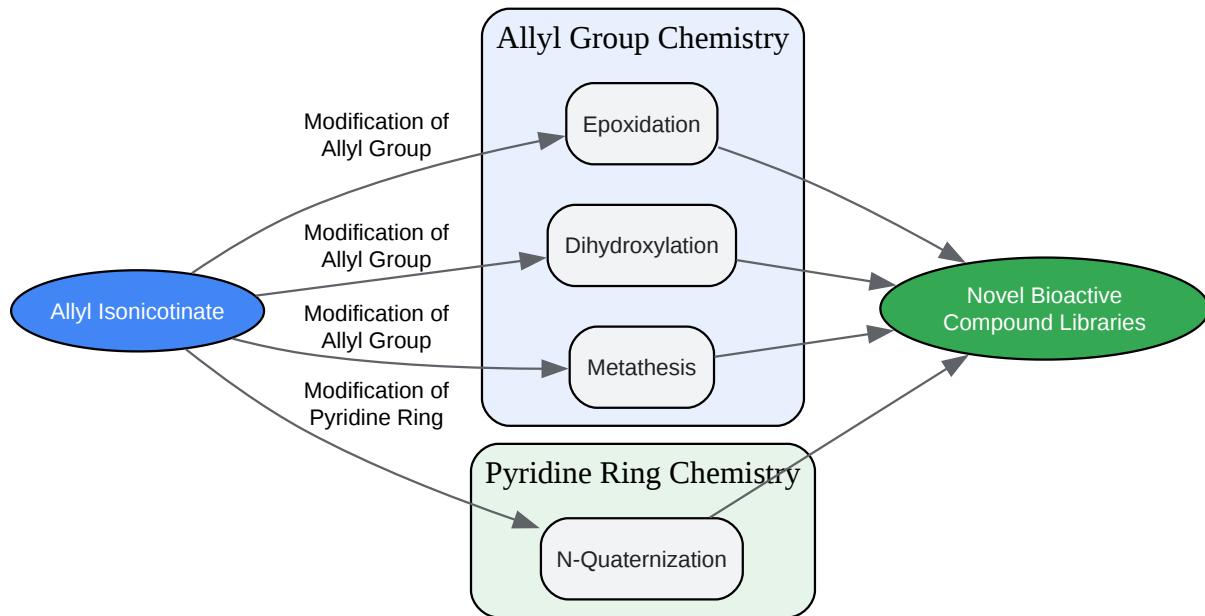
Spectral data provides definitive structural confirmation.[\[1\]](#)

- ^1H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for both the allyl group (multiplets around 5-6 ppm for the vinyl protons and a doublet around 4.8 ppm for the -O-CH₂- protons) and the pyridine ring (doublets in the aromatic region, typically 7.5-8.8 ppm).
- ^{13}C NMR Spectroscopy: The carbon spectrum will confirm the presence of the correct number of carbon atoms, including the ester carbonyl (~165 ppm), the sp² carbons of the allyl group and pyridine ring, and the sp³ carbon of the allyl -O-CH₂- group.
- Mass Spectrometry (MS): GC-MS analysis will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 163), confirming the overall formula.

Applications in Research and Drug Development

Allyl isonicotinate is not an end-product therapeutic itself but rather a valuable starting material or fragment for the synthesis of more complex molecules.

Role as a Versatile Synthetic Intermediate


The molecule contains two primary points of reactivity:

- The Allyl Group: The double bond is amenable to a wide range of transformations, including dihydroxylation, epoxidation, hydrogenation, and metathesis, allowing for the introduction of new functional groups and the extension of the molecular framework.[4]
- The Pyridine Nitrogen: The nitrogen atom in the pyridine ring is basic and can be quaternized to form pyridinium salts, a strategy used to modify solubility and biological activity.

The Allyl Motif and the Isonicotinate Scaffold in Medicinal Chemistry

The strategic value of **allyl isonicotinate** lies in the combination of these two important chemical motifs.

- Allyl Groups in Drug Design: The allyl fragment is present in numerous natural products and synthetic compounds with demonstrated anticancer and other therapeutic properties. Its inclusion in a molecule can influence binding affinity and metabolic stability.[5]
- The Isonicotinate Scaffold: The core structure is related to isonicotinic acid, a precursor to the highly successful antitubercular drug isoniazid. This scaffold is a well-recognized pharmacophore in drug discovery.

[Click to download full resolution via product page](#)

Caption: Logical relationships in the use of **allyl isonicotinate** as a scaffold.

Safety and Handling

As with any chemical reagent, proper handling is paramount. **Allyl isonicotinate** is classified as a substance that requires careful management in a laboratory setting.

Hazard Statement	GHS Classification	Precautionary Measures
H315	Causes skin irritation (Warning Skin corrosion/irritation)	Wear protective gloves. Wash skin thoroughly after handling.
H319	Causes serious eye irritation (Warning Serious eye damage/eye irritation)	Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes.

Data sourced from the ECHA C&L Inventory via PubChem.[\[1\]](#)

Handling Recommendations:

- Use in a well-ventilated fume hood.
- Avoid contact with skin, eyes, and clothing.
- Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Allyl Isonicotinate | C9H9NO2 | CID 571571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Page loading... [guidechem.com]
- 4. mdpi.com [mdpi.com]
- 5. From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to Allyl Isonicotinate for Advanced Research]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1581347#allyl-isonicotinate-molecular-weight-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com